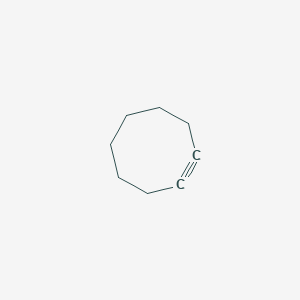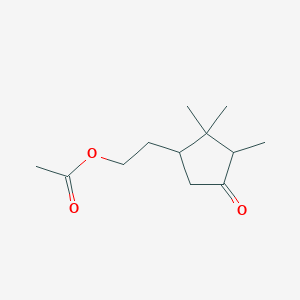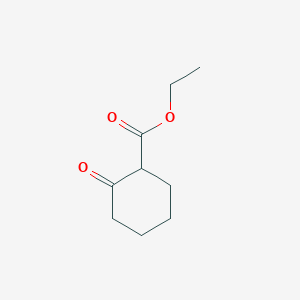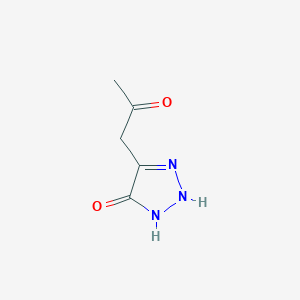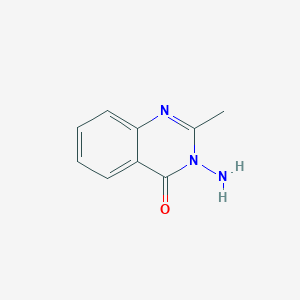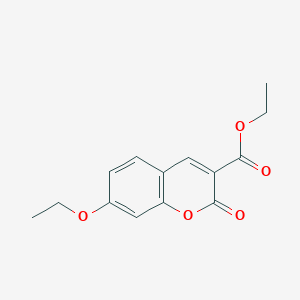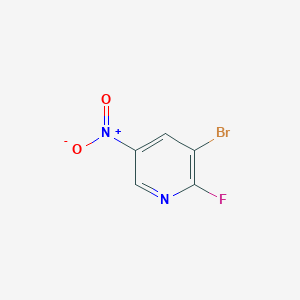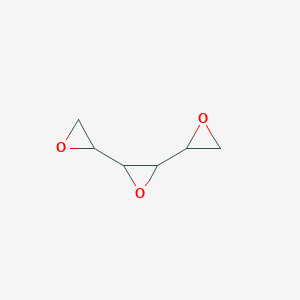
2,3-Bis(oxiran-2-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(oxiran-2-yl)oxirane, commonly known as BOE, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. BOE is a cyclic ether that contains two oxirane rings, making it a highly reactive compound.
Applications De Recherche Scientifique
BOE has been used in various scientific research applications due to its unique properties. It is commonly used as a crosslinking agent in the production of epoxy resins, which have applications in coatings, adhesives, and composites. BOE has also been used as a curing agent in the production of polyurethane foams. In addition, BOE has been studied for its potential applications in the production of biodegradable polymers, as it can be easily hydrolyzed to form non-toxic products.
Mécanisme D'action
BOE is a highly reactive compound that can undergo ring-opening reactions with various nucleophiles such as water, alcohols, and amines. The reaction results in the formation of a variety of products, depending on the reaction conditions and the nature of the nucleophile. BOE has also been shown to undergo rearrangement reactions, resulting in the formation of new cyclic ethers.
Effets Biochimiques Et Physiologiques
BOE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen. BOE has been studied for its potential applications in drug delivery, as it can be easily functionalized with various molecules such as peptides and antibodies.
Avantages Et Limitations Des Expériences En Laboratoire
BOE has several advantages for lab experiments, including its high reactivity and easy synthesis. However, it is also a highly reactive compound that requires careful handling and storage. BOE can also be difficult to purify, as it forms a mixture of cyclic ethers during synthesis.
Orientations Futures
There are several future directions for the study of BOE. One potential application is in the production of biodegradable polymers, as BOE can be easily hydrolyzed to form non-toxic products. BOE can also be functionalized with various molecules for use in drug delivery and other biomedical applications. Further studies are needed to fully understand the biochemical and physiological effects of BOE, as well as its potential applications in various fields.
Méthodes De Synthèse
BOE can be synthesized through the reaction of epichlorohydrin with sodium hydroxide in the presence of a catalyst such as tetraethylammonium bromide. The reaction results in the formation of a mixture of BOE and other cyclic ethers, which can be separated through distillation or chromatography. The purity of BOE can be improved through further purification steps such as recrystallization or fractional distillation.
Propriétés
Numéro CAS |
128899-63-8 |
|---|---|
Nom du produit |
2,3-Bis(oxiran-2-yl)oxirane |
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
2,3-bis(oxiran-2-yl)oxirane |
InChI |
InChI=1S/C6H8O3/c1-3(7-1)5-6(9-5)4-2-8-4/h3-6H,1-2H2 |
Clé InChI |
SWWAUWUETSWVQL-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2C(O2)C3CO3 |
SMILES canonique |
C1C(O1)C2C(O2)C3CO3 |
Synonymes |
Altritol, 1,2:3,4:5,6-trianhydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



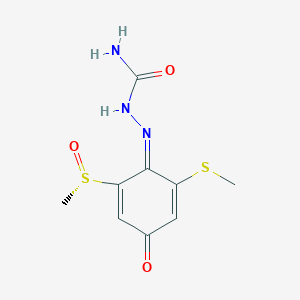
![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)
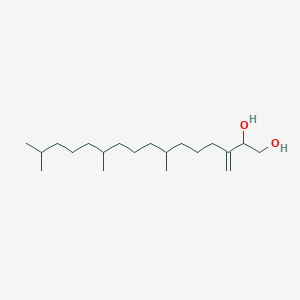
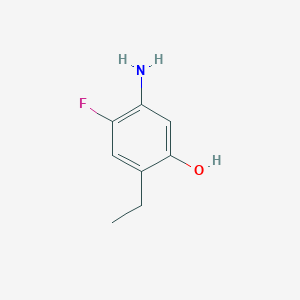
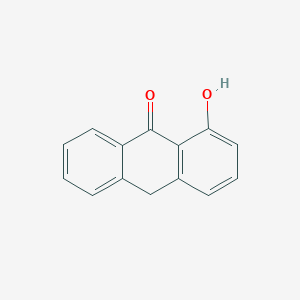
![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)
